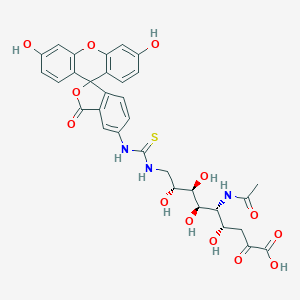
5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid, also known as FNTA, is a fluorescent probe that is widely used in scientific research. This compound is a derivative of Kdo (3-deoxy-D-manno-octulosonic acid), which is a component of lipopolysaccharides (LPS) found in the outer membrane of gram-negative bacteria. FNTA has been used to study the interactions between LPS and various proteins, including antibodies, lectins, and enzymes.
Scientific Research Applications
5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid has been widely used as a fluorescent probe to study the interactions between LPS and various proteins. For example, 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid has been used to study the binding of LPS to antibodies (Liu et al., 2013), lectins (Bhattacharjee et al., 2011), and enzymes (Kumar et al., 2017). 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid has also been used to study the conformational changes of LPS induced by temperature (Liu et al., 2014) and pH (Pal et al., 2012).
Mechanism Of Action
The mechanism of action of 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid is based on its ability to bind to the Kdo moiety of LPS. The fluorescein moiety of 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid emits fluorescence upon excitation, which allows the detection of the binding of 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid to LPS. The binding of 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid to LPS can be affected by various factors, such as temperature, pH, and the presence of other molecules.
Biochemical And Physiological Effects
5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely as a research tool.
Advantages And Limitations For Lab Experiments
The advantages of using 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid as a research tool include its high sensitivity, specificity, and versatility. 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid can be used to study the interactions between LPS and various proteins under different conditions, such as temperature, pH, and the presence of other molecules. The limitations of using 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid include its high cost and the need for specialized equipment for fluorescence detection.
Future Directions
There are several future directions for research on 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid. One direction is to develop new derivatives of 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid with improved properties, such as higher sensitivity, lower cost, and better solubility. Another direction is to use 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid to study the interactions between LPS and various other molecules, such as lipids, peptides, and small molecules. Finally, 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid can be used to study the structural and functional properties of LPS and its role in bacterial pathogenesis.
Conclusion
In conclusion, 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid is a fluorescent probe that is widely used in scientific research to study the interactions between LPS and various proteins. 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid has several advantages as a research tool, including its high sensitivity, specificity, and versatility. The limitations of using 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid include its high cost and the need for specialized equipment for fluorescence detection. There are several future directions for research on 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid, including the development of new derivatives with improved properties and the study of the interactions between LPS and various other molecules.
Synthesis Methods
The synthesis of 5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid involves several steps, including the protection of the carboxyl group of Kdo, the introduction of a fluorescein moiety, and the deprotection of the carboxyl group. The detailed synthesis method can be found in the literature (Sasaki et al., 2005).
properties
CAS RN |
118694-47-6 |
|---|---|
Product Name |
5-Acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid |
Molecular Formula |
C32H31N3O13S |
Molecular Weight |
697.7 g/mol |
IUPAC Name |
(4S,5R,6R,7R,8R)-5-acetamido-9-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]-4,6,7,8-tetrahydroxy-2-oxononanoic acid |
InChI |
InChI=1S/C32H31N3O13S/c1-13(36)34-26(21(39)11-22(40)29(44)45)28(43)27(42)23(41)12-33-31(49)35-14-2-5-18-17(8-14)30(46)48-32(18)19-6-3-15(37)9-24(19)47-25-10-16(38)4-7-20(25)32/h2-10,21,23,26-28,37-39,41-43H,11-12H2,1H3,(H,34,36)(H,44,45)(H2,33,35,49)/t21-,23+,26+,27+,28+/m0/s1 |
InChI Key |
GDIQTXRCPOSDOR-VXFCOHMTSA-N |
Isomeric SMILES |
CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)O)O)O |
SMILES |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)O)O)O |
Canonical SMILES |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)O)O)O |
Other CAS RN |
118694-47-6 |
synonyms |
3-fluoresceinyl-NeuAc 5-acetamido-9-(3-fluoresceinylthioureido)-3,5,9-trideoxy-2-nonulosonsonic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



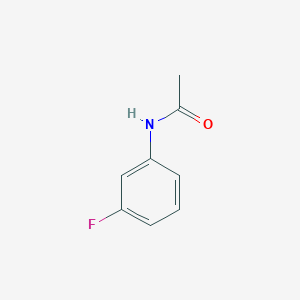
![N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid](/img/structure/B49026.png)
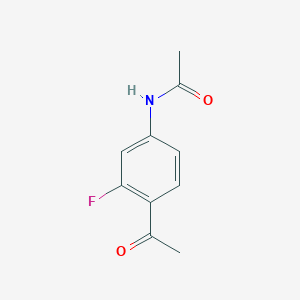
![1-Hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane](/img/structure/B49031.png)
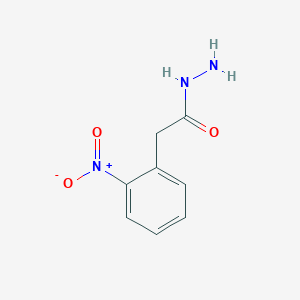
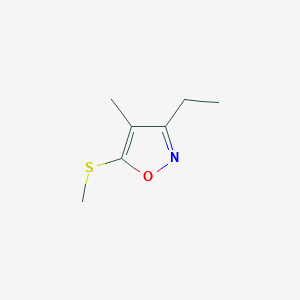
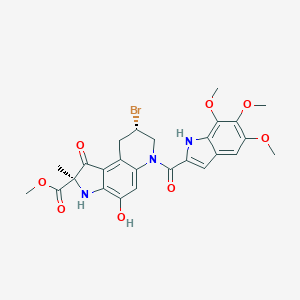

![3-Bromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B49044.png)
![1-Cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine](/img/structure/B49046.png)
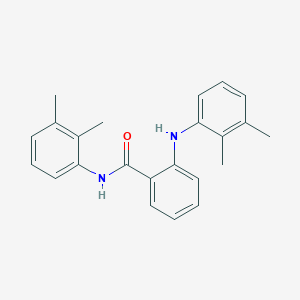

![5-amino-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B49050.png)
